molecular formula C10H12BrNO B13924482 3-Bromo-4-isopropylbenzamide

3-Bromo-4-isopropylbenzamide

Cat. No.: B13924482
M. Wt: 242.11 g/mol
InChI Key: CJCPCTAIZYJEKH-UHFFFAOYSA-N
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Description

3-Bromo-4-isopropylbenzamide is an organic compound with the molecular formula C10H12BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and an isopropyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-isopropylbenzamide typically involves the bromination of 4-isopropylbenzamide. The process can be carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-isopropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with oxidized functional groups.

    Reduction: Products with reduced functional groups.

Scientific Research Applications

3-Bromo-4-isopropylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-isopropylbenzamide involves its interaction with specific molecular targets. The bromine and isopropyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluoro-N-isopropylbenzamide
  • 4-Bromo-N-isopropylbenzamide
  • 3-Bromo-4-methylbenzamide

Uniqueness

3-Bromo-4-isopropylbenzamide is unique due to the specific positioning of the bromine and isopropyl groups on the benzene ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-bromo-4-propan-2-ylbenzamide

InChI

InChI=1S/C10H12BrNO/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H2,12,13)

InChI Key

CJCPCTAIZYJEKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)N)Br

Origin of Product

United States

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